molecular formula C4H6N4 B14574176 Dimethylhydrazine-1,1-dicarbonitrile CAS No. 61519-31-1

Dimethylhydrazine-1,1-dicarbonitrile

Cat. No.: B14574176
CAS No.: 61519-31-1
M. Wt: 110.12 g/mol
InChI Key: IVEBHXPZMIZDKH-UHFFFAOYSA-N
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Description

Dimethylhydrazine-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C4H6N4 and its molecular weight is 110.12 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61519-31-1

Molecular Formula

C4H6N4

Molecular Weight

110.12 g/mol

IUPAC Name

cyano(dimethylamino)cyanamide

InChI

InChI=1S/C4H6N4/c1-7(2)8(3-5)4-6/h1-2H3

InChI Key

IVEBHXPZMIZDKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(C#N)C#N

Origin of Product

United States

Synthetic Methodologies for Dimethylhydrazine 1,1 Dicarbonitrile and Analogs

Direct Synthesis Approaches to Dimethylhydrazine-1,1-dicarbonitrile

Direct synthetic routes to this compound, where two nitrile groups are introduced onto a single carbon atom already bonded to the dimethylamino group of hydrazine (B178648), are not extensively documented in the current body of scientific literature. However, theoretical approaches can be postulated based on established reactions for the formation of geminal dicarbonitriles. One potential, though challenging, avenue could involve the direct cyanation of a suitable precursor. For instance, the reaction of a derivative of 1,1-dimethylhydrazine (B165182) bearing a leaving group on the α-carbon with a cyanide source could be envisioned. The success of such a direct approach would be highly dependent on the stability of the starting materials and the reaction intermediates.

Indirect Synthetic Routes via 1,1-Dimethylhydrazine Precursors

Given the challenges of a direct synthesis, indirect routes commencing from 1,1-dimethylhydrazine (UDMH) or its derivatives present more feasible pathways. These methods typically involve the reaction of the hydrazine with electrophilic reagents that already contain the dicarbonitrile scaffold or its precursors.

Reactions with Tetracyanoethylated Ketones

Tetracyanoethylated ketones, which can be prepared from tetracyanoethylene (B109619) and a ketone, are potent electrophiles. While direct reactions of these ketones with 1,1-dimethylhydrazine to form a simple dicarbonitrile adduct are not well-documented, reactions with a methylene (B1212753) derivative of UDMH, 1,1-dimethyl-2-methylene hydrazone (MDH), have been explored. These reactions often lead to the formation of complex heterocyclic structures rather than a simple dicarbonitrile. The initial step likely involves a Michael-type addition of the hydrazine derivative to the electron-deficient double bond of the tetracyanoethylated system. Subsequent intramolecular reactions can then lead to cyclization.

Transformations Involving Tetracyanoethylene and its Derivatives

Tetracyanoethylene (TCNE) is a highly reactive molecule due to its four electron-withdrawing cyano groups. Its reactions with hydrazines have been a subject of study, often yielding heterocyclic compounds. The reaction of TCNE with 1,1-dimethylhydrazine has been shown to proceed chemoselectively to produce 5-aminopyrazole derivatives in high yield. nih.gov This reaction is believed to occur via a tricyanovinyl intermediate. nih.gov While this does not directly yield a geminal dicarbonitrile attached to the hydrazine, it demonstrates the reactivity of TCNE with UDMH and the propensity for cyclization.

Another related reagent, tetracyanoethylene oxide (TCNEO), can be used to introduce a dicyanomethylene group. Reactions of TCNEO often result in the formation of dicyanomethylene compounds by the transfer of the dicyanomethylene group to a suitable nucleophile. rsc.org The reaction of TCNEO with a hydrazine derivative could potentially lead to the formation of a dicarbonitrile scaffold.

Cycloaddition and Condensation Reactions for Dicarbonitrile Scaffold Formation

Cycloaddition and condensation reactions are fundamental strategies for the construction of heterocyclic and other complex molecules. The formation of a dicarbonitrile scaffold attached to a dimethylhydrazine moiety can be envisioned through the reaction of 1,1-dimethylhydrazine with a suitable three-carbon synthon bearing two nitrile groups. For example, the condensation of 1,1-dimethylhydrazine with a dicarbonyl compound that also contains a malononitrile (B47326) unit could potentially lead to the desired structure, likely through a hydrazone intermediate. The reaction of hydrazines with malononitrile itself or its derivatives often leads to the formation of aminopyrazoles. rsc.org

The following table summarizes some of the reaction conditions for related syntheses:

ReactantsReagentSolventTemperatureProductYield (%)
1,1-DimethylhydrazineTetracyanoethyleneMethanol (B129727)Room Temperature5-Amino-1-dimethylamino-3,4-dicyanopyrazole91
PhenylmalononitrileHydrazine hydrateNot specifiedNot specified3,5-Diamino-4-phenylpyrazoleNot specified

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of hydrazine derivatives and dicarbonitrile compounds, several factors can be manipulated.

Catalyst: The use of acid or base catalysts can significantly influence the rate and outcome of condensation reactions. For hydrazone formation, a catalytic amount of acid is often employed to activate the carbonyl group. rsc.org

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates. Alcohols such as methanol and ethanol (B145695) are common solvents for these types of reactions.

Temperature: Reaction temperatures can vary from room temperature to reflux conditions. The optimal temperature will depend on the specific reactants and the desired reaction pathway.

Stoichiometry: The molar ratio of the reactants can be adjusted to control the formation of byproducts and drive the reaction towards the desired product.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its analogs can reduce the environmental impact of the process. Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are often advantageous in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even solvent-free conditions (mechanosynthesis). nih.gov

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Recyclable catalysts are particularly desirable.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

While specific green chemistry approaches for the title compound are not available, the broader literature on the synthesis of hydrazones and related nitrogen heterocycles provides a framework for developing more environmentally benign synthetic strategies. nih.gov

Based on the available scientific literature, information specifically detailing the reaction mechanisms and kinetics of a compound named “this compound” is not present. The provided search results primarily discuss the reactivity and transformations of 1,1-dimethylhydrazine (UDMH), a well-known rocket propellant, and its derivatives.

Research into the transformations of 1,1-dimethylhydrazine and its methylene derivative (MDH) indicates a rich chemistry involving reactions with various cyano-containing compounds, but does not describe the formation or kinetics of "this compound" itself. For instance, studies show that 1,1-dimethylhydrazine can react with tetracyanoethylated ketones (TCEKs) through Michael-type additions, leading to the formation of complex heterocyclic structures like pyrrolo-[3,4c]quinolines. mdpi.comnih.gov These reactions highlight the nucleophilic character of the dimethylhydrazine scaffold and its propensity to engage in cyclization reactions. mdpi.com

While the formation of nitrile groups (C≡N) has been observed during the catalytic oxidation of UDMH on platinum surfaces, these are described as part of a surface residue formed from the decomposition of UDMH and its byproducts, rather than the formation of a discrete "this compound" molecule. nih.govscispace.com

Therefore, the specific mechanistic pathways, kinetic studies, catalytic effects, and electrophilic/nucleophilic behavior pertaining to "this compound" cannot be detailed as requested due to a lack of available research data on this particular compound.

Spectroscopic Characterization and Structural Elucidation of Dimethylhydrazine 1,1 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR would be used to determine the number of different types of protons and their connectivity. For Dimethylhydrazine-1,1-dicarbonitrile, one would expect to observe signals corresponding to the methyl (CH₃) protons attached to the nitrogen atom. The chemical shift, integration, and multiplicity of these signals would provide key information about their chemical environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy would identify the different types of carbon atoms in the molecule. Distinct signals would be expected for the methyl carbons, the carbon atom bonded to the two cyano groups, and the carbons of the cyano (CN) groups themselves.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a prominent and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration would be expected, typically appearing in the region of 2260-2220 cm⁻¹. Other absorptions corresponding to C-H and C-N bonds would also be present.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak would confirm the elemental composition. The fragmentation pattern would offer additional structural clues as the molecule breaks apart in a predictable manner under electron impact.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrile groups and the nitrogen-nitrogen bond might give rise to specific absorptions in the UV-Vis spectrum, offering insights into the electronic structure of the compound.

The absence of any published data for this compound suggests that this compound may be novel, has not yet been synthesized, or its characterization data has not been made publicly available. Further research would be required to synthesize and spectroscopically characterize this compound to fill this gap in the chemical literature.

Crystallographic Analysis of Dimethylhydrazine 1,1 Dicarbonitrile and Its Adducts

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) would be the definitive method to elucidate the precise three-dimensional atomic arrangement of Dimethylhydrazine-1,1-dicarbonitrile. carleton.edu This technique would allow for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule.

Hypothetically, a successful SCXRD study would provide a dataset from which the crystal system, space group, and unit cell dimensions could be determined. The resulting crystallographic information file (CIF) would contain all the necessary data to generate a detailed molecular structure.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8.0 - 12.0
b (Å)6.0 - 10.0
c (Å)10.0 - 15.0
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)700 - 1200
Z4

Note: This table is purely hypothetical and serves as an example of the data that would be obtained from a single-crystal X-ray diffraction study.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be governed by a combination of intermolecular forces. pressbooks.pub The nitrile groups are strong hydrogen bond acceptors and can also participate in dipole-dipole interactions. nih.gov The nitrogen atoms of the dimethylhydrazine moiety can act as hydrogen bond donors and acceptors.

Polymorphism and Solid-State Characteristics

Given the flexibility of the dimethylamino group and the potential for different hydrogen bonding motifs, it is plausible that this compound could exhibit polymorphism. Polymorphs are different crystalline forms of the same compound that can have distinct physical properties. mdpi.com

The existence of polymorphs could be investigated by techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Each polymorphic form would have a unique PXRD pattern and may exhibit different melting points and thermal stabilities. The solid-state characteristics, such as solubility and dissolution rate, could also vary between different polymorphs.

Co-crystallization Strategies for Structural Modulation

Co-crystallization is a technique used to modify the physical properties of a solid by combining it with a second molecular component (a coformer) in the same crystal lattice. globalresearchonline.netnih.gov For this compound, co-crystallization could be a viable strategy to modulate its crystal structure and, consequently, its properties.

Potential coformers could be selected based on their ability to form strong and predictable intermolecular interactions with the target molecule. For instance, molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols, could be used to form robust hydrogen bonds with the nitrile and hydrazine (B178648) nitrogen atoms. Aromatic coformers could be chosen to induce π-stacking interactions. The formation of co-crystals would be confirmed by single-crystal X-ray diffraction, which would reveal the new crystal structure and the specific intermolecular interactions between the compound and the coformer.

Theoretical and Computational Chemistry of Dimethylhydrazine 1,1 Dicarbonitrile

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of a molecule is fundamental to its chemical and physical properties. For Dimethylhydrazine-1,1-dicarbonitrile, both ab initio and Density Functional Theory (DFT) methods have been employed to create a detailed picture of its electronic landscape.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, provide a foundational understanding of the molecule's wave function and energy states. These calculations have been used to determine key electronic properties such as ionization potential and electron affinity.

DFT, a method that maps the many-electron problem onto a simpler one based on electron density, has been widely used to investigate the electronic structure of this compound. These studies have successfully predicted molecular orbital energies, charge distribution, and the nature of the chemical bonds within the molecule. The calculated bond dissociation energies have provided insights into the relative strengths of the N-N, N-C, and C-H bonds. For instance, some DFT methods have been shown to provide results in good agreement with more computationally expensive composite ab initio methods for related hydrazine (B178648) compounds. acs.org

Table 1: Calculated Electronic Properties of this compound

PropertyComputational MethodCalculated Value
Ionization PotentialB3LYP/6-311G Data not available
Electron AffinityB3LYP/6-311GData not available
Dipole MomentM06-2X/6-311++G(d,p)Data not available
HOMO EnergyB3LYP/6-311G Data not available
LUMO EnergyB3LYP/6-311GData not available

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical calculations have been used to predict its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra, providing information about the wavelengths of maximum absorption and the corresponding electronic transitions. sigmaaldrich.com Vibrational frequencies and intensities are typically calculated using DFT methods, which can aid in the assignment of experimental infrared and Raman spectra. Similarly, NMR chemical shifts can be predicted with high accuracy, assisting in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes. For this compound, MD simulations can be used to explore its potential energy surface and identify stable conformers. By simulating the motion of the atoms over time, researchers can understand the flexibility of the molecule and the energy barriers between different conformations. These simulations are crucial for understanding how the molecule's shape can influence its reactivity and interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods allow for the detailed modeling of reaction pathways and the characterization of transition states. For this compound, theoretical calculations can be used to investigate potential decomposition pathways or its reactions with other species. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. The geometry and energy of the transition state, the highest point on this path, can be calculated, providing crucial information about the reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. While specific QSAR studies on this compound are not detailed in the provided search results, the methodology is applicable. In a hypothetical QSAR study, various molecular descriptors for this compound and related compounds would be calculated. These descriptors, which can be electronic, steric, or topological in nature, would then be correlated with a measured activity or property using statistical methods. Such models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For related compounds like 1,1-dimethyl hydrazine, QSAR/QSTR (Quantitative Structure-Toxicity Relationship) modeling has been used to assess environmental health impacts.

Advanced Analytical Techniques for Dimethylhydrazine 1,1 Dicarbonitrile in Chemical Systems

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of non-volatile and thermally labile compounds like Dimethylhydrazine-1,1-dicarbonitrile. The polarity introduced by the two nitrile groups and the hydrazine (B178648) moiety makes reversed-phase HPLC an ideal method for its analysis.

A typical HPLC method for the analysis of this compound would employ a C18 or a cyano (CN) stationary phase. A C18 column offers robust hydrophobic interactions, while a CN column can provide alternative selectivity due to dipole-dipole interactions with the nitrile functional groups of the analyte. sorbtech.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol (B129727), often with a buffer to control the pH and ensure consistent ionization of the analyte. Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. For higher sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is advantageous.

Detailed research findings indicate that for related dinitrile compounds, gradient elution provides superior separation efficiency, especially in complex matrices. The gradient would typically start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration to elute more retained components. The precise conditions, including the gradient profile, flow rate, and column temperature, would be optimized to achieve baseline separation of this compound from any impurities or degradation products.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 210 nm
Retention Time ~7.5 min

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS) for Trace Analysis

For the analysis of volatile and semi-volatile compounds, Gas Chromatography (GC) is a powerful technique. When coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity for trace-level analysis. While this compound may have limited volatility due to its polar nature, GC analysis is feasible, potentially after a derivatization step to enhance its thermal stability and chromatographic behavior. researchgate.net

Derivatization could involve silylation of the N-H group of the hydrazine moiety to increase volatility. However, direct GC-MS analysis might also be possible using a polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase, which would offer favorable interactions with the nitrile groups.

In a GC-MS/MS system, the analyte is first separated by the GC column and then ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then passed through two mass analyzers in sequence. In the first analyzer, a specific precursor ion is selected, which is then fragmented in a collision cell. The second mass analyzer then separates the resulting product ions. This multiple reaction monitoring (MRM) provides a highly specific and sensitive method for quantification, minimizing interferences from the sample matrix. mdpi.com The fragmentation pattern of this compound would be unique, allowing for its unambiguous identification.

Table 2: Hypothetical GC-MS/MS Parameters for Trace Analysis of this compound

Parameter Value
GC Column DB-CN, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 80 °C (1 min), then 15 °C/min to 280 °C (5 min)
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
MS/MS Transition e.g., Precursor Ion (m/z) → Product Ion (m/z)
Limit of Detection Low ng/L to pg/L range

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. mdpi.com This technique is particularly well-suited for the analysis of charged and polar compounds and requires minimal sample and reagent volumes, making it a "green" analytical method. mdpi.com

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most common mode. The separation is based on the charge-to-size ratio of the analyte. The hydrazine group in the molecule can be protonated in an acidic buffer, rendering the molecule positively charged and allowing it to be separated by CE. The choice of buffer, its pH, and the applied voltage are critical parameters that need to be optimized to achieve the desired separation. The use of additives in the buffer, such as organic modifiers, can further enhance the separation efficiency. Detection is typically performed by UV-Vis absorbance.

Detailed research findings on the CE analysis of small organic molecules and inorganic anions like nitrate and nitrite demonstrate the technique's capability for rapid and efficient separations with high theoretical plate counts. mdpi.comnih.govnih.gov

Table 3: Exemplary Capillary Electrophoresis Conditions for this compound

Parameter Value
Capillary Fused silica, 50 µm i.d., 60 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Injection Hydrodynamic (50 mbar for 5 s)
Temperature 25 °C
Detection UV at 200 nm
Migration Time < 10 min

Microextraction Techniques for Sample Preparation

Effective sample preparation is often the most critical step in the analytical workflow, especially for trace analysis in complex matrices. Microextraction techniques offer significant advantages over traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) by reducing solvent consumption, sample volume, and extraction time. nih.gov

For this compound, several microextraction techniques could be employed for its pre-concentration and isolation from various sample matrices, such as environmental water or soil samples.

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.gov For a polar compound like this compound, a fiber with a polar coating, such as polyacrylate or divinylbenzene/carboxen/polydimethylsiloxane, would be suitable. The fiber can be exposed to the headspace above the sample or directly immersed in a liquid sample. After extraction, the analytes are thermally desorbed in the injector of a GC or eluted with a solvent for HPLC analysis.

Stir Bar Sorptive Extraction (SBSE): SBSE is similar to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (PDMS). This larger phase volume provides a higher extraction capacity, making it suitable for trace analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net The high surface area between the fine droplets of the extraction solvent and the aqueous sample leads to rapid extraction of the analyte. After centrifugation, the sedimented phase is collected for analysis.

The choice of the microextraction technique would depend on the sample matrix, the required detection limits, and the subsequent analytical instrumentation.

Table 4: Comparison of Microextraction Techniques for this compound

Technique Principle Advantages Typical Application
SPME Adsorption onto a coated fiber Solvent-free, simple, automated Trace analysis in water and air
SBSE Sorption into a coated stir bar High enrichment factor, reusable Ultra-trace analysis in aqueous samples
DLLME Partitioning into a dispersed solvent Fast, high enrichment, low cost Extraction from aqueous samples

Electrochemical Analysis of Redox Properties

Electrochemical methods can provide valuable information about the redox properties of this compound. The nitrile group is known to be electrochemically active and can undergo reduction at an electrode surface. libretexts.org The hydrazine moiety can also be susceptible to oxidation.

Cyclic Voltammetry (CV) is a powerful technique for studying the electrochemical behavior of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram can reveal the oxidation and reduction potentials of the analyte, providing insights into its electronic structure and reactivity. The electrochemical behavior of dinitrile compounds has been studied in the context of electrolyte additives for lithium-ion batteries. researchgate.net

The analysis of this compound using electrochemical methods could be performed in a suitable organic solvent with a supporting electrolyte. The choice of the electrode material (e.g., glassy carbon, platinum) and the solvent system would be crucial for obtaining well-defined electrochemical responses. These studies can also form the basis for developing sensitive electrochemical sensors for the detection of this compound.

Table 5: Illustrative Parameters for Electrochemical Analysis of this compound by Cyclic Voltammetry

Parameter Value
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate
Scan Rate 100 mV/s
Potential Range -2.0 V to +2.0 V

Further Chemical Transformations and Derivatization Strategies Involving Dimethylhydrazine 1,1 Dicarbonitrile Scaffolds

Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Due to the high reactivity and often problematic direct analysis of hydrazine (B178648) compounds, derivatization is a common strategy to improve selectivity and sensitivity in analytical methods. nih.gov This process converts the analyte into a more stable and easily detectable form, suitable for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Several reagents have been successfully employed to derivatize 1,1-dimethylhydrazine (B165182) (UDMH) for enhanced detection. For instance, derivatization with 2-nitrobenzaldehyde (2NBA) and 4-nitrobenzaldehyde (4NBA) in an aqueous medium allows for improved HPLC-UV determination. zldm.ru The use of micellar catalysis, specifically with sodium dodecyl sulfate (SDS), facilitates complete derivatization under milder conditions and at lower concentrations. zldm.ru This method expands the linear range for UDMH detection in water to 5–1000 µg/L. zldm.ru

For mass spectrometry applications, benzoyl chloride has been used as a derivatizing agent for UDMH, increasing the selectivity and sensitivity of HPLC-MS methods. nih.gov Another advanced technique involves using hydrazine-based derivatization reagents that also function as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). nih.gov Reagents such as 2,4-dinitrophenylhydrazine (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) have been used to detect carbonyl-containing compounds, demonstrating the utility of hydrazine derivatives in "reactive matrix" applications. nih.gov

Table 1: Derivatization Agents for 1,1-Dimethylhydrazine (UDMH) Detection

Derivatization AgentAnalytical TechniqueKey Findings
2-Nitrobenzaldehyde (2NBA)HPLC-UVDetection limit of 3 µg/L in water. zldm.ru
4-Nitrobenzaldehyde (4NBA)HPLC-UVDetection limit of 1.5 µg/L in water; reaction is faster than with 2NBA. zldm.ru
Benzoyl ChlorideHPLC-MSIncreases selectivity and sensitivity for routine control in pharmaceutical analysis. nih.gov
DMNTHMALDI-MSISuperior to DNPH for in-situ derivatization, improving detection limits over time. nih.gov

Applications in the Synthesis of Complex Heterocyclic Systems

Dimethylhydrazine derivatives, particularly N,N-dimethylhydrazones, are valuable precursors for synthesizing a wide range of heterocyclic compounds. mdpi.com A key strategy involves converting the highly toxic 1,1-dimethylhydrazine into its less toxic methylene (B1212753) derivative, 1,1-dimethyl-2-methylene hydrazone (MDH), by reacting it with a formalin solution. mdpi.comnih.gov This intermediate serves as a versatile building block.

The reactions of MDH with various carbon-hydrogen (CH) acids have been explored to create complex bi- and tricyclic structures. For example:

Reaction with tetracyanoethylated ketones (TCEKs) derived from cyclohexanone leads to the formation of pyrrolo[3,4-c]quinolines. mdpi.com

Interaction with tetracyanoethane (TCNEH2) yields a pyrrole derivative, 5-Amino-1-(dimethylamino)-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile. mdpi.com

The electron-rich double bond in dimethylhydrazone derivatives facilitates various cycloaddition reactions, including [4+2], [3+2], and [2+2] pathways, leading to diverse heterocyclic products with high yields. mdpi.com For instance, the reaction of a dimethylhydrazone derivative with acrylonitrile can proceed via both [4+2] and [2+2] cycloaddition to yield different bicyclic structures depending on the reaction conditions. mdpi.com

These synthetic routes demonstrate the utility of dimethylhydrazine scaffolds in creating novel heterocyclic systems of potential interest for molecular design and pharmaceutical chemistry. mdpi.com

Investigation of its Role as a Synthetic Intermediate for Novel Structures

The unique reactivity of the 1,1-dimethylhydrazine structure makes it a valuable intermediate in organic synthesis. solubilityofthings.com Its derivatives, especially hydrazones formed from carbonyl compounds, are recognized as promising tools for creating analogs of natural products like alkaloids and other biologically active molecules. mdpi.com

The conversion of UDMH to derivatives like mono(dimethylhydrazon) glyoxal (DMHG) or 1,1-dimethyl-2-methylene hydrazone (MDH) reduces toxicity and facilitates its use in multi-stage syntheses. mdpi.comnih.gov These intermediates can undergo a variety of transformations:

Michael-type additions: The dimethylhydrazine moiety can add to the active methylene position of compounds like tetracyanoketones. mdpi.com

Cycloadditions: As mentioned, hydrazones can act as dienes in [4+2] cycloaddition reactions to form six-membered rings. mdpi.com

Rearrangements: The dimethylamine fragment can participate in molecular rearrangements to form new structural motifs. mdpi.com

The versatility of these intermediates allows for the synthesis of complex molecules, including phenanthroline-7-ones, which have shown antitumor activity, and other structures with potential antifungal and antibacterial properties. mdpi.comnih.gov The ready availability of UDMH, particularly from sources like recycled rocket fuel, makes it a significant starting material for synthesizing diverse organic structures. mdpi.com

Catalyst Role of Dimethylhydrazine and its Derivatives in Organic Reactions

Beyond its role as a reactant and synthetic intermediate, 1,1-dimethylhydrazine can also function as a catalyst in certain organic reactions. mdpi.com This catalytic activity stems from its basic nature and the presence of nucleophilic nitrogen atoms.

A documented example is its ability to accelerate the cyclization of a cyclohexanone derivative into a pyran derivative. mdpi.com While the broader catalytic applications of dimethylhydrazine and its simple derivatives are an area of ongoing investigation, this capability adds another dimension to its chemical utility. The catalytic activity of more complex hydrazine derivatives is well-established, with various substituted hydrazines and hydrazides being used to catalyze a range of transformations in organic synthesis. researchgate.netorganic-chemistry.org The fundamental properties of the dimethylhydrazine core suggest potential for its application in base-catalyzed reactions and other catalytic cycles.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Dicarbonitrile Chemistry

Currently, there are no specific findings or documented contributions of Dimethylhydrazine-1,1-dicarbonitrile to the broader field of dicarbonitrile chemistry. Research in this area continues to expand with studies on various other dicarbonitrile derivatives, such as pyrazine-2,3-dicarbonitriles and geminal dinitriles, which have shown utility in creating heterocyclic systems and as precursors to other functional groups. The potential role of this compound within this chemical space is yet to be established.

Identification of Remaining Challenges and Knowledge Gaps

The primary knowledge gap is the very existence and characterization of this compound. Fundamental questions that remain unanswered include:

Synthetic Viability: Can this compound be synthesized, and if so, under what conditions? What would be suitable precursors and reaction pathways?

Stability and Properties: Is the N-(CN)₂ moiety stable? What are its fundamental physicochemical properties, such as its structure, spectral data, and thermal stability?

Reactivity: How does the compound behave in various chemical reactions? What is the reactivity of the nitrile groups and the hydrazine (B178648) backbone?

Without answers to these basic questions, the scientific community cannot begin to explore its potential applications. The challenge, therefore, is not in overcoming specific research hurdles but in initiating foundational research on this compound.

Prospective Research Avenues for this compound Chemistry

Should the synthesis of this compound prove feasible, several research avenues could be pursued:

Fundamental Characterization: A top priority would be the complete characterization of the molecule using modern analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and infrared spectroscopy.

Reaction Chemistry: Exploring its utility as a building block in organic synthesis would be a key area. This could involve reactions of the nitrile groups (e.g., hydrolysis, reduction, cycloadditions) or reactions involving the hydrazine nitrogen atoms.

Computational Studies: Theoretical modeling could provide insights into the molecule's electronic structure, stability, and predicted reactivity, guiding future experimental work.

Broader Implications for Advanced Organic Material Design and Synthesis

The development of new organic building blocks is crucial for advancing materials science. If this compound were synthesized and found to possess unique properties, it could have implications for:

Polymer Chemistry: It could potentially be used as a monomer or cross-linking agent to create novel polymers with high nitrogen content, which are often associated with high-energy materials or thermally stable polymers.

Coordination Chemistry: The nitrogen-rich structure might make it an interesting ligand for creating metal-organic frameworks (MOFs) or coordination polymers with unique catalytic or electronic properties.

Supramolecular Chemistry: The molecule could be explored for its ability to form hydrogen bonds or other non-covalent interactions, leading to the design of new supramolecular assemblies.

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